molecular formula C10H20N2 B12450226 {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine

{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine

Cat. No.: B12450226
M. Wt: 168.28 g/mol
InChI Key: MSFJUXXAQDRETA-UHFFFAOYSA-N
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Description

{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a hydrazine group attached to a bicyclo[2.2.1]heptane framework, which is further substituted with three methyl groups. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced hydrazine compounds, and various substituted hydrazine derivatives. These products have diverse applications in different fields of research.

Scientific Research Applications

{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone group instead of a hydrazine group.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group.

    Camphor: A well-known compound with a similar bicyclic structure.

Uniqueness

The uniqueness of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine

InChI

InChI=1S/C10H20N2/c1-9(2)7-4-5-10(9,3)8(6-7)12-11/h7-8,12H,4-6,11H2,1-3H3

InChI Key

MSFJUXXAQDRETA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NN)C)C

Origin of Product

United States

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